molecular formula C24H32N6O3 B589555 Fondenafil-d5 CAS No. 1324230-58-1

Fondenafil-d5

Katalognummer: B589555
CAS-Nummer: 1324230-58-1
Molekulargewicht: 457.59
InChI-Schlüssel: BNQTXDVBJLRWNB-QKLSXCJMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fondenafil-d5 is a deuterium-labeled derivative of Fondenafil. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules can significantly alter their pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .

Wissenschaftliche Forschungsanwendungen

Fondenafil-d5 has several scientific research applications, including:

Vorbereitungsmethoden

The synthesis of Fondenafil-d5 involves the use of deuterated reagents in the reaction process. The specific synthetic route can vary depending on the desired purity and yield. Generally, the preparation involves the substitution of hydrogen atoms with deuterium in the parent compound, Fondenafil. This process requires careful control of reaction conditions to ensure the selective incorporation of deuterium .

Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds. These methods typically involve large-scale synthesis using deuterated reagents and solvents, followed by purification steps to achieve the desired product quality .

Analyse Chemischer Reaktionen

Fondenafil-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield deuterated analogs of oxidized Fondenafil .

Wirkmechanismus

The mechanism of action of Fondenafil-d5 is similar to that of Fondenafil. It involves the inhibition of phosphodiesterase type 5 (PDE-5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE-5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow. This mechanism is particularly relevant in the treatment of conditions such as erectile dysfunction and pulmonary arterial hypertension .

Vergleich Mit ähnlichen Verbindungen

Fondenafil-d5 is unique due to the incorporation of deuterium, which can enhance its pharmacokinetic and metabolic properties compared to its non-deuterated counterpart, Fondenafil. Similar compounds include other deuterium-labeled drugs such as deuterated sildenafil and deuterated tadalafil. These compounds also exhibit improved pharmacokinetic profiles and are used in similar research applications .

Eigenschaften

CAS-Nummer

1324230-58-1

Molekularformel

C24H32N6O3

Molekulargewicht

457.59

IUPAC-Name

5-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazine-1-carbonyl]phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C24H32N6O3/c1-5-8-18-20-21(28(4)27-18)23(31)26-22(25-20)17-15-16(9-10-19(17)33-7-3)24(32)30-13-11-29(6-2)12-14-30/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,31)/i2D3,6D2

InChI-Schlüssel

BNQTXDVBJLRWNB-QKLSXCJMSA-N

SMILES

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)CC)OCC)C

Synonyme

5-[2-Ethoxy-5-[(4-ethyl-d5-1-piperazinyl)carbonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.